molecular formula C10H15Br2N3 B1402710 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide CAS No. 1361113-51-0

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide

Cat. No. B1402710
M. Wt: 337.05 g/mol
InChI Key: BFVDMNAQMCJSCS-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide (2-Br-5-Mpph) is a synthetic compound that is used in various scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of 67-69 °C. 2-Br-5-Mpph is a brominated pyrazine derivative, and is a useful tool for researchers due to its unique properties and versatility.

Scientific Research Applications

1. Photophysical and Electronic Properties

  • Tuning of Electronic Properties: Investigations into heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, including pyrazinyltetrazolate ligands, highlight the potential for tuning electronic properties and emission colors through the nature of ancillary ligands. These findings have implications for the development of materials for organic light-emitting devices and biological labeling (Stagni et al., 2008).

2. Halogen Bonding and Structural Analysis

  • Halogen Bonding Applications: Studies on N,N′-Dibromohydantoins, which demonstrate halogen bonding (XB) capabilities, have applications in creating halogen-bonded systems, potentially relevant for the design of new compounds including those with pyrazine structures (Nicolas et al., 2016).
  • Crystal and Molecular Structure Analysis: X-ray analysis of covalent addition products of aminopteridine hydrobromide, which is structurally related to pyrazine derivatives, provides insights into molecular structures that could inform the synthesis and design of new pyrazine-based compounds (Batterham & Wunderlich, 1969).

3. Synthesis and Biological Evaluation

  • Synthesis of Amides and Biological Activity: The synthesis of various substituted pyrazinecarboxamides and their biological evaluation for activities such as anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity, indicates the potential biomedical applications of pyrazine derivatives (Doležal et al., 2006).

4. Bromination and Derivatives Synthesis

  • Bromination and NMR Analysis: Research into the bromination of pyrrolopyrazine and pyrazolopyridine, yielding various bromo derivatives, aligns with understanding the chemical behavior of pyrazine derivatives, which is crucial for developing new synthetic routes and understanding their properties (Paudler & Dunham, 1965).

5. Corrosion Inhibition and Material Science

  • Corrosion Inhibition Studies: Theoretical evaluations of pyrazine derivatives, including their adsorption properties and inhibition performance for steel corrosion, highlight the potential of pyrazine compounds in material science and corrosion protection applications (Obot & Gasem, 2014).

properties

IUPAC Name

2-bromo-5-(1-methylpiperidin-3-yl)pyrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3.BrH/c1-14-4-2-3-8(7-14)9-5-13-10(11)6-12-9;/h5-6,8H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVDMNAQMCJSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CN=C(C=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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